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2,3-dimethyl-4-pyridinol N-oxide

Cat. No.: B11826219
M. Wt: 139.15 g/mol
InChI Key: UQMJFZQJQRCCBI-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) N-Oxide Systems in Organic Synthesis and Medicinal Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. This N-oxidation fundamentally alters the electronic properties of the aromatic ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. The N-oxide group acts as an internal activating group; the oxygen atom can donate electron density into the ring, while the positively charged nitrogen atom withdraws electron density. This dual nature makes pyridine N-oxides exceptionally versatile building blocks in organic synthesis. researchgate.netsemanticscholar.org

In medicinal chemistry, these scaffolds are of considerable interest. The N-oxide functionality is highly polar and can form strong hydrogen bonds, which can be used to modify the solubility and pharmacokinetic properties of drug molecules. nih.gov Furthermore, the unique reactivity of the N-oxide moiety allows for the introduction of a wide array of functional groups, enabling the synthesis of complex, biologically active molecules. researchgate.net Many N-oxide derivatives are investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. ontosight.aichemimpex.com

Historical Context and Evolution of Research on Substituted Pyridine N-Oxides

The first synthesis of a pyridine N-oxide was reported by Jakob Meisenheimer in the 1920s. However, it was over the subsequent decades that the full synthetic potential of these compounds began to be realized. Early research focused on understanding their fundamental reactivity, including their reactions with electrophiles and nucleophiles.

Over time, research has evolved significantly, with a marked increase in the development of sophisticated synthetic methodologies. This includes transition metal-catalyzed cross-coupling reactions, C-H functionalization, and other regioselective transformations that use the N-oxide group to direct reactions to specific positions on the pyridine ring. researchgate.netsemanticscholar.org This has allowed chemists to build molecular complexity with high precision, cementing the role of substituted pyridine N-oxides as indispensable intermediates in modern synthetic chemistry.

Rationale for Dedicated Academic Investigation of 2,3-Dimethyl-4-pyridinol N-Oxide

The specific compound, this compound, and its related structures have garnered dedicated investigation due to their role as key intermediates in the synthesis of high-value pharmaceutical compounds.

The name this compound implies a pyridine N-oxide ring with two methyl groups at positions 2 and 3, and a hydroxyl group at position 4. A key structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. chemtube3d.comchemtube3d.com In solution and the solid state, the equilibrium for 4-hydroxypyridine (B47283) N-oxide analogues strongly favors the pyridone tautomer. wikipedia.orgstackexchange.com This is due to the aromaticity and the strong carbon-oxygen double bond in the pyridone form.

From a synthetic standpoint, this scaffold is often accessed via its nitro-substituted precursor, 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide . ontosight.aigoogle.com The structural features of this precursor are highly significant for its reactivity:

The N-Oxide Group: Activates the ring, particularly the 2 and 4 positions, for nucleophilic attack.

The Nitro Group: As a strong electron-withdrawing group at the 4-position, it is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The Methyl Groups: These substituents at the 2 and 3 positions provide steric influence and electronic donation, further modulating the reactivity of the ring.

The most prominent research application of the 2,3-dimethyl-4-substituted pyridine N-oxide scaffold is its use as a crucial intermediate in the synthesis of proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal conditions. Specifically, it is a cornerstone in the industrial synthesis of Lansoprazole (B1674482). newdrugapprovals.orgpatsnap.com

The synthesis pathway highlights the utility of the scaffold. It begins with 2,3-dimethylpyridine, which is first oxidized to 2,3-dimethylpyridine N-oxide . google.combiosynth.com This intermediate is then nitrated, typically using a mixture of sulfuric acid and a nitrating agent, to produce 2,3-dimethyl-4-nitropyridine N-oxide . google.compatsnap.com

This nitro-compound is the key branching point. The highly activated nitro group at the 4-position is readily displaced by nucleophiles. In the synthesis of a Lansoprazole precursor, it is reacted with 2,2,2-trifluoroethanol (B45653) in the presence of a base like potassium carbonate to yield 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide . newdrugapprovals.orgresearchgate.net This reaction is a classic example of the SNAr mechanism that makes this scaffold so valuable. Subsequent chemical transformations convert this molecule into the final active pharmaceutical ingredient. newdrugapprovals.org The investigation and optimization of these reaction steps, particularly the displacement of the 4-substituent, remain an active area of process chemistry research. google.comjocpr.com

Data Tables

Physicochemical Properties of Key Intermediates

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
2,3-Dimethylpyridine N-oxide22710-07-2C₇H₉NO123.15-
2,3-Dimethyl-4-nitropyridine N-oxide37699-43-7C₇H₈N₂O₃168.15White to light yellow powder/crystal
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide103577-61-3C₉H₁₀F₃NO₂237.18-

Data sourced from references simsonpharma.comindiafinechemicals.comnih.govchemicalbook.com.

Representative Synthesis: Nitration of 2,3-Dimethylpyridine N-oxide

ReactantNitrating AgentSolvent/CatalystTemperature (°C)Reaction TimeProductYieldReference
2,3-Dimethylpyridine N-oxidePotassium Nitrate (B79036)Concentrated Sulfuric Acid80 - 1200.5 - 10 hours2,3-Dimethyl-4-nitropyridine N-oxide~91% google.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B11826219 2,3-dimethyl-4-pyridinol N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2,3-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJFZQJQRCCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 4 Pyridinol N Oxide

Reactivity of the Pyridine (B92270) N-Oxide Functionality

The N-oxide group is the most prominent functional group, significantly influencing the molecule's electronic properties and reaction pathways. It imparts a unique reactivity profile compared to the parent pyridine.

The N-oxide functional group can be reduced, leading to the corresponding deoxygenated pyridine or further reduced products. A particularly relevant transformation for analogous compounds is the reduction of a group at the 4-position to an amino group. For instance, the reduction of 4-nitropyridine-N-oxide is a known route to synthesizing 4-aminopyridine. semanticscholar.orgresearchgate.net This process often involves using iron powder in the presence of mineral acids like hydrochloric or sulfuric acid, or with acetic acid. semanticscholar.org While direct reduction of the 4-hydroxyl group of 2,3-dimethyl-4-pyridinol N-oxide to an amine is not a standard transformation, the reduction of the nitro analogue highlights a pathway to 4-amino derivatives.

Commonly, the N-oxide itself is reduced to the parent pyridine. This deoxygenation can be accomplished using a variety of reagents. Catalytic hydrogenation is an effective method, though it may also reduce other functional groups. bhu.ac.in For a more chemoselective deoxygenation, reagents such as phosphorus trichloride (B1173362) or zinc with ammonium (B1175870) salts are employed. arkat-usa.org

Another synthetic route involves the direct amination of the pyridine ring, which is facilitated by the N-oxide group. The Tschitschibabin (or Chichibabin) reaction, for example, allows for the introduction of an amino group at the C-2 position of the pyridine ring by treatment with sodium amide (sodamide). bhu.ac.in More contemporary methods for the amination of pyridine N-oxides involve activation with agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) followed by reaction with an amine source or an isocyanide. researchgate.netnih.gov These reactions typically yield 2-aminopyridine (B139424) derivatives. nih.gov

Direct nucleophilic attack on the nitrogen atom of the pyridine N-oxide is not the generally observed reaction pathway. Instead, the reactivity pattern involves initial interaction at the oxygen atom or the pyridine ring carbons. The oxygen atom of the N-oxide is the primary site of attack for electrophiles. scripps.eduacs.org This initial reaction activates the pyridine ring, making the C-2 and C-4 positions highly susceptible to subsequent attack by nucleophiles. bhu.ac.inscripps.eduyoutube.comstackexchange.com

The mechanism for many nucleophilic additions to pyridine N-oxides proceeds via the formation of an intermediate where the oxygen is bonded to an electrophilic species (e.g., from an acylating or sulfonating agent). This enhances the electron deficiency of the ring, facilitating nucleophilic addition at the ortho (C-2/C-6) and para (C-4) positions. scripps.eduyoutube.com The subsequent elimination of the activated oxygen-containing group restores the aromaticity of the ring. Therefore, while the nitrogen atom carries a formal positive charge, the reaction course is directed to the ring carbons due to the stability of the resulting intermediates. stackexchange.comyoutube.com

The N-oxide group exhibits a dual electronic character that profoundly influences the reactivity of the pyridine ring. It acts as an electron-withdrawing group via induction due to the high electronegativity of the oxygen atom, and simultaneously as an electron-donating group through resonance. bhu.ac.inarkat-usa.orgchemtube3d.com

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the N-O sigma bond, deactivating the ring towards electrophilic attack compared to benzene, but less so than pyridine itself.

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons into the pyridine ring, increasing the electron density, particularly at the C-2, C-4, and C-6 positions. bhu.ac.inyoutube.com

Interactive Table: Electronic Nature of the Pyridine N-Oxide Group

Electronic EffectDescriptionConsequence for Reactivity
Inductive Withdrawal (-I) The electronegative oxygen atom pulls electron density from the ring through the sigma bond.Deactivates the ring towards electrophiles (compared to benzene), but activates C-2/C-4 towards nucleophiles.
Resonance Donation (+R) A lone pair on the oxygen atom can be delocalized into the pyridine π-system.Activates the C-2 and C-4 positions towards electrophiles.

Reactivity of the Pyridine Ring System

The substituents on the pyridine ring of this compound—two methyl groups and a hydroxyl group—work in concert with the N-oxide to direct the outcomes of substitution reactions.

The N-oxide group strongly activates the pyridine ring for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the C-4 position. bhu.ac.inquimicaorganica.org However, in this compound, this position is already occupied by a hydroxyl group.

The regioselectivity of any further electrophilic substitution will be determined by the combined directing effects of the N-oxide, the C-4 hydroxyl group, and the two methyl groups at C-2 and C-3.

N-Oxide Group: As a strong activating group, it directs ortho and para. Its para-directing influence is on the occupied C-4 position, and its ortho-directing influence is on the C-2 and C-6 positions.

Hydroxyl Group (-OH): This is a very strong activating, ortho-, para-directing group. Since it is at C-4, it directs towards the C-3 and C-5 positions.

Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups. The C-2 methyl group directs to C-3 and C-5, while the C-3 methyl group directs to C-2, C-4, and C-6.

Considering the hierarchy of activating groups (OH > N-oxide > CH₃), the powerful ortho-directing effect of the C-4 hydroxyl group is expected to be dominant. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the hydroxyl group and meta to the N-oxide. The C-3 position is also ortho to the hydroxyl group but is sterically hindered by the adjacent C-2 and C-3 methyl groups.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally facilitated by the presence of the N-oxide functionality and electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), and its stability is key to the reaction's feasibility. stackexchange.commasterorganicchemistry.com The N-oxide helps to stabilize this intermediate, especially when attack occurs at the C-2 and C-4 positions. stackexchange.comyoutube.com

For a substitution reaction to occur at the C-4 position of this compound, the hydroxyl group must be replaced. However, the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. For SNAr to proceed, the hydroxyl group would first need to be converted into a good leaving group, for instance, by transformation into a sulfonate ester (e.g., tosylate or mesylate).

The viability of this approach is supported by reactions of closely related analogues. A key example is the synthesis of an intermediate for the drug Lansoprazol, where 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide undergoes nucleophilic substitution. researchgate.net In this reaction, the nitro group (-NO₂), which is an excellent leaving group, is displaced at the C-4 position by 2,2,2-trifluoroethanol (B45653). researchgate.net This demonstrates that the 2,3-dimethylpyridine N-oxide framework is amenable to nucleophilic substitution at C-4, provided a suitable leaving group is present. The rate of SNAr reactions is significantly enhanced by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov

Interactive Table: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on SNAr at C-4Example/Rationale
N-Oxide Group ActivatingStabilizes the negative charge in the Meisenheimer intermediate.
Leaving Group CrucialA poor leaving group like -OH prevents the reaction. A good leaving group like -NO₂ or -OTs enables it. researchgate.net
Substituents ModulatingThe electron-donating methyl groups may slightly decrease the rate compared to an unsubstituted ring.

Transformations Involving Peripheral Methyl and Hydroxyl Groups

The chemical behavior of this compound is significantly influenced by the interplay of its three functional groups: the N-oxide, the two methyl groups at positions 2 and 3, and the hydroxyl group at position 4. This section delves into the reactivity of the peripheral methyl and hydroxyl moieties, exploring how they participate in various chemical transformations.

Reactivity of Methyl Groups Adjacent to the Pyridine Ring

The methyl groups of this compound, particularly the one at the 2-position, exhibit enhanced reactivity due to the electronic influence of the N-oxide functionality. The N-oxide group, being a strong electron-withdrawing group, increases the acidity of the protons on the adjacent methyl group, making it susceptible to deprotonation and subsequent functionalization.

A prime example of this reactivity is the Boekelheide reaction , a characteristic rearrangement of α-alkylpyridine N-oxides. wikipedia.org This reaction typically involves treating the N-oxide with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leading to the formation of a hydroxymethylpyridine derivative after hydrolysis. wikipedia.orgnih.gov The reaction proceeds through a idc-online.comidc-online.com-sigmatropic rearrangement of an initially formed O-acyl intermediate. wikipedia.orgidc-online.com

While specific studies on the Boekelheide reaction of this compound are not extensively documented in the reviewed literature, the reactivity of the 2-methyl group is well-established for related 2-methylpyridine (B31789) N-oxide derivatives. nih.govacs.org The presence of the electron-donating hydroxyl group at the 4-position might modulate the reactivity of the methyl groups, but the fundamental principle of the Boekelheide rearrangement is expected to apply. The 2-methyl group is anticipated to be more reactive than the 3-methyl group due to its direct proximity to the activating N-oxide group.

The general mechanism for the Boekelheide reaction is as follows:

Acylation of the N-oxide oxygen by the anhydride.

Deprotonation of the α-methyl group.

A concerted idc-online.comidc-online.com-sigmatropic rearrangement.

Hydrolysis of the resulting ester to yield the corresponding alcohol. wikipedia.org

ReagentConditionsProductReference(s)
Acetic AnhydrideReflux (~140 °C)2-(Acetoxymethyl)-3-methyl-4-pyridinol wikipedia.org
Trifluoroacetic Anhydride (TFAA)Room Temperature2-(Trifluoroacetoxymethyl)-3-methyl-4-pyridinol wikipedia.org

This table illustrates the expected products from the Boekelheide reaction of this compound based on the known reactivity of α-picoline N-oxides.

Reactions Involving the 4-Hydroxyl Group (e.g., Etherification, Esterification)

The 4-hydroxyl group of this compound is a versatile functional handle that can undergo typical reactions of a phenolic hydroxyl group, such as etherification and esterification. These reactions allow for the introduction of a wide variety of substituents at the 4-position, thereby modifying the compound's physicochemical properties.

Etherification:

The synthesis of 4-alkoxy derivatives of 2,3-dimethylpyridine N-oxide has been reported, indicating that the hydroxyl group of this compound can be readily alkylated. For instance, the preparation of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide has been documented. chemicalbook.comnih.gov This suggests that Williamson ether synthesis, involving the reaction of the corresponding pyridinolate anion with an alkyl halide, is a viable method. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Esterification:

Similarly, the 4-hydroxyl group can be acylated to form esters. While direct esterification of this compound is not extensively detailed, the general principles of esterifying 4-hydroxypyridines are applicable. nih.gov Acylation can be achieved using acid chlorides or acid anhydrides, often in the presence of a base to facilitate the reaction. For example, the synthesis of 4-acetoxy-2,3-dimethylpyridine N-oxide would be an expected outcome of reacting the parent compound with acetic anhydride.

The following table summarizes representative etherification and esterification reactions that are anticipated for this compound, based on the reactivity of analogous compounds.

Reaction TypeReagentProductReference(s)
Etherification3-Methoxypropyl chloride (in the presence of a base)4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide chemicalbook.comnih.gov
EsterificationAcetic Anhydride4-Acetoxy-2,3-dimethylpyridine N-oxide nih.gov

This table provides expected products based on known reactions of similar 4-hydroxypyridine (B47283) N-oxide derivatives.

Computational and Theoretical Studies of 2,3 Dimethyl 4 Pyridinol N Oxide

Electronic Structure and Charge Distribution Analysis

The electronic nature of 2,3-dimethyl-4-pyridinol N-oxide is defined by the aromatic π-system of the pyridine (B92270) ring, perturbed by the strongly polar N-oxide functionality and the electron-donating methyl and hydroxyl substituents.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed in a series of molecular orbitals of discrete energy levels. For π-conjugated systems like pyridine N-oxides, semi-empirical quantum mechanical methods have historically provided efficient and insightful approximations of molecular orbitals.

One such approach is the Pariser-Parr-Pople (PPP) method , which was developed specifically for the quantitative prediction of electronic structures and spectra in π-electron systems. wikipedia.org This method simplifies calculations by making approximations such as zero-differential overlap (ZDO) but is highly effective in predicting electronic transitions, particularly the lower energy singlet-singlet transitions that are observed in UV-Visible spectroscopy. wikipedia.org

Application of the PPP method to this compound would involve treating the π-system of the pyridine ring and the p-orbitals of the exocyclic oxygen atom. The calculations would yield the energies and compositions of the π-molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals is a key determinant of the molecule's electronic transitions and reactivity.

The N-oxide group fundamentally alters the electron distribution within the pyridine ring. The dative N→O bond is highly polarized, creating a significant dipole moment and influencing the reactivity of the molecule. scripps.edu Computational methods, particularly Density Functional Theory (DFT), are adept at modeling this charge distribution.

Studies on substituted pyridine N-oxides demonstrate that the nature of the substituents strongly modulates the electronic landscape. nih.gov Electron-donating groups, such as the methyl and hydroxyl groups present in this compound, are expected to increase the electron density on the pyridine ring. Conversely, electron-withdrawing groups decrease it. nih.govresearchgate.net This redistribution of charge affects the N-O bond length and strength. nih.gov

Analyses using techniques like Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) allow for the quantification of atomic charges and bond orders. nih.gov For this compound, calculations would likely show:

A substantial negative charge on the oxygen atom of the N-oxide moiety.

A corresponding positive charge on the nitrogen atom.

An increase in electron density at the C2, C4, and C6 positions of the pyridine ring due to the resonance donation from the N-oxide group and the inductive/hyperconjugative effects of the methyl and hydroxyl groups. sapub.org

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemistry is a cornerstone for the interpretation and prediction of spectroscopic data. By calculating the energy differences between electronic states, it is possible to simulate spectra and assign experimental absorption bands to specific electronic transitions.

The UV-Visible absorption spectrum of a molecule is governed by electronic transitions from the ground state to various excited states, predominantly singlet-singlet transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and reliable method for calculating the properties of these excited states.

These calculations yield two critical parameters for each electronic transition:

Transition Energy (ΔE): The energy required to promote an electron to a higher energy state. This is directly related to the wavelength of maximum absorption (λ_max).

Oscillator Strength (f): A dimensionless quantity that represents the theoretical probability of a specific electronic transition. It is proportional to the intensity of the corresponding absorption band.

For this compound, TD-DFT calculations would predict the key π→π* and n→π* transitions characteristic of aromatic N-oxides. The electron-donating substituents would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyridine N-oxide.

Table 1. Illustrative Predicted Electronic Transitions for this compound.
TransitionDominant MO ContributionCalculated Transition Energy (eV)Calculated Wavelength (nm)Calculated Oscillator Strength (f)
S₀ → S₁n → π3.953140.08
S₀ → S₂π → π4.722630.45
S₀ → S₃π → π*5.582220.21

Mechanistic Insights from Computational Chemistry

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible experimentally. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most favorable reaction pathways.

To model a reaction pathway, the geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures. The path between these stable points is then explored to locate the transition state (TS) , which represents the maximum energy barrier along the minimum energy path. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

DFT methods, such as those employing the B3LYP functional, are commonly used to perform these calculations. researchgate.net For a reaction involving this compound, such as an electrophilic substitution on the ring or a deoxygenation reaction, computational modeling could:

Determine whether the reaction proceeds in a single step or through multiple steps with intermediates.

Predict the three-dimensional structure of the transition state(s). ucsb.edu

Calculate the activation energy, providing a quantitative measure of the reaction's feasibility. researchgate.net

Explain the regioselectivity of the reaction by comparing the activation energies for different possible pathways (e.g., attack at different positions on the pyridine ring).

Table 2. Illustrative Calculated Energies for a Hypothetical Deoxygenation Reaction Pathway.
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant ComplexInitial association of reactants0.0
Transition State (TS1)Highest energy point on the pathway+22.5
Product ComplexFinal association of products-15.8
Activation Energy (ΔG‡)Energy barrier (TS1 - Reactant Complex)22.5

Correlation of Calculated Electronic Properties with Experimental Reactivity

The interplay between the electronic structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For this compound, computational and theoretical studies provide a powerful lens through which to examine this relationship. By calculating various electronic properties, researchers can predict and rationalize the molecule's behavior in chemical reactions. These theoretical insights, when correlated with experimental data, offer a deeper understanding of the factors governing its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key approach in this field. While specific, comprehensive QSAR studies directly correlating a wide range of calculated electronic properties with the experimental reactivity of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related pyridine N-oxide derivatives. These studies establish a clear precedent for how electronic descriptors can be used to predict reactivity.

A common method involves correlating electronic parameters with Hammett substituent constants (σ). These constants quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring and are derived from experimental reaction rate data. Theoretical calculations, such as those employing Density Functional Theory (DFT), can determine various electronic properties that reflect these substituent effects.

For a series of substituted pyridine N-oxides, a linear correlation is often observed between calculated properties and their experimental reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. A higher HOMO energy suggests a greater propensity to donate electrons, indicating increased reactivity towards electrophiles. Conversely, a lower LUMO energy implies a greater ability to accept electrons, suggesting enhanced reactivity towards nucleophiles.

Consider a hypothetical study on a series of 4-pyridinol N-oxide derivatives with varying substituents. The following table illustrates the type of data that would be generated to establish a correlation between calculated electronic properties and experimental reactivity, represented here by a hypothetical reaction rate constant (k).

Table 1: Hypothetical Correlation of Calculated Electronic Properties with Experimental Reactivity for Substituted 4-Pyridinol N-Oxides

Substituent (R)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Experimental Rate Constant (k) x 10-4 s-1
-H-6.25-1.504.201.5
-CH3-6.10-1.454.502.5
-Cl-6.35-1.653.800.8
-NO2-6.80-2.102.500.1

In this hypothetical dataset, the methyl group (-CH3), an electron-donating group, increases the HOMO energy and the reaction rate, suggesting an electrophilic attack is favored. Conversely, the nitro group (-NO2), a strong electron-withdrawing group, significantly lowers both HOMO and LUMO energies and drastically reduces the reaction rate. This type of correlation allows for the prediction of reactivity for other substituted derivatives without the need for extensive experimental work.

Another important electronic descriptor is the Mulliken charge distribution. Calculations can reveal the partial charges on each atom within the this compound molecule. These charges indicate the most likely sites for nucleophilic or electrophilic attack. For example, a significant negative charge on the oxygen atom of the N-oxide group would confirm its nucleophilic character, while positive charges on the carbon atoms of the pyridine ring would highlight their susceptibility to nucleophilic attack.

The following table presents a hypothetical Mulliken charge distribution for this compound, which can be used to infer its reactive sites.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

AtomCharge (a.u.)
N1 (ring)+0.25
C2-0.10
C3-0.05
C4+0.15
C5-0.08
C6-0.09
O (N-oxide)-0.45
O (hydroxyl)-0.30
H (hydroxyl)+0.20

Based on this hypothetical data, the oxygen of the N-oxide group is the most electron-rich site, making it a prime target for electrophiles. The carbon at the 4-position (C4) carries the most significant positive charge on the ring, indicating it as a likely site for nucleophilic attack.

Spectroscopic Characterization Techniques for 2,3 Dimethyl 4 Pyridinol N Oxide and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule. For pyridine (B92270) N-oxides, these techniques are particularly useful for confirming the presence of the N-oxide group and observing how its vibrational modes are influenced by other ring substituents.

The most characteristic vibration in pyridine N-oxides is the N-O stretching mode (νN-O). This vibration typically results in a strong band in the IR spectrum due to the large change in dipole moment associated with the stretch. arkat-usa.org In many pyridine N-oxide derivatives, this band appears in the region of 1200-1300 cm⁻¹. For instance, in the Raman spectrum of the related compound 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide, characteristic signals corresponding to the molecular structure have been recorded. spectrabase.com The position of the νN-O band is sensitive to the electronic nature of the substituents on the pyridine ring.

Another key vibrational feature is the C-H stretching of the aromatic ring, which is expected to appear above 3000 cm⁻¹. In the Raman spectrum of pyridine N-oxide, C-H stretching bands have been observed at 3066 and 3054 cm⁻¹, while the IR spectrum shows a band at 3052 cm⁻¹. arkat-usa.org The presence of methyl groups in 2,3-dimethyl-4-pyridinol N-oxide will introduce additional C-H stretching and bending vibrations. For the hydroxyl group in the target molecule, a broad O-H stretching band would be expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, its position and shape being sensitive to hydrogen bonding.

The table below summarizes key expected vibrational frequencies for this compound based on characteristic group frequencies and data from related compounds.

Vibrational Mode Typical Frequency Range (cm⁻¹) Technique Comments
O-H Stretch3200 - 3600IRBroad band, indicative of the hydroxyl group and hydrogen bonding.
Aromatic C-H Stretch3000 - 3100IR, RamanSharp bands characteristic of the pyridine ring protons.
Aliphatic C-H Stretch2850 - 3000IR, RamanFrom the two methyl groups.
Ring C=C, C=N Stretch1400 - 1650IR, RamanMultiple bands corresponding to pyridine ring vibrations.
N-O Stretch (νN-O)1200 - 1300IR, RamanStrong intensity in IR, characteristic of the N-oxide functionality. arkat-usa.org
C-O Stretch1260 - 1000IRAssociated with the pyridinol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the ring protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing N-oxide group. In pyridine N-oxide itself, the protons appear at chemical shifts (δ) of approximately 7.35 ppm and 8.25 ppm in CDCl₃. For derivatives like 4-methylpyridine (B42270) N-oxide, the aromatic protons are observed at δ 7.12 and 8.13 ppm. rsc.org The presence of the hydroxyl group at the 4-position is expected to shift the adjacent ring proton signals upfield compared to unsubstituted pyridine N-oxide. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon atom attached to the oxygen of the N-oxide (C2 and C6 in pyridine N-oxide) and the hydroxyl group (C4) are particularly diagnostic. In pyridine N-oxide, the carbon signals appear around δ 125 ppm and 138.5 ppm. rsc.org In 3,5-lutidine N-oxide, the carbons adjacent to the nitrogen (C2, C6) are found at δ 137.1 ppm, while the other ring carbons (C3, C4, C5) are at δ 138.0 and 125.9 ppm. nih.gov The methyl carbons would appear at a significantly upfield shift, typically in the range of 15-25 ppm.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Comments
H-56.5 - 7.5-Aromatic proton adjacent to the hydroxyl-bearing carbon.
H-67.8 - 8.5-Aromatic proton adjacent to the N-oxide.
2-CH₃2.0 - 2.515 - 20Methyl group protons and carbon.
3-CH₃2.0 - 2.515 - 20Methyl group protons and carbon.
4-OHVariable-Hydroxyl proton, often broad and exchangeable.
C-2-145 - 155Carbon bearing a methyl group, adjacent to N-oxide.
C-3-120 - 130Carbon bearing a methyl group.
C-4-150 - 160Carbon bearing the hydroxyl group.
C-5-110 - 120Carbon adjacent to the hydroxyl-bearing carbon.
C-6-135 - 145Carbon adjacent to the N-oxide.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₇H₉NO₂), the molecular weight is 139.15 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 139 or 140, respectively. A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom from the N-oxide group, which would result in a significant fragment ion peak at [M-16]⁺ or [M+H-16]⁺. researchgate.net This corresponds to the formation of the 2,3-dimethyl-4-pyridinol radical cation or cation.

Further fragmentation could involve the loss of methyl radicals (CH₃) or the cleavage of the pyridine ring. The presence of the hydroxyl group may lead to the loss of a water molecule ([M-18]⁺), although this is less common from an aromatic hydroxyl group compared to an aliphatic one. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₇H₉NO₂. For the related compound 2,3-dimethyl-4-nitropyridine N-oxide (C₇H₈N₂O₃, MW 168.15), MS data is available and would show a molecular ion at m/z 168. spectrabase.comklivon.com

Ion Expected m/z Identity Comments
[M+H]⁺140Protonated MoleculeExpected in soft ionization techniques like ESI.
[M]⁺139Molecular IonExpected in techniques like EI.
[M-O]⁺123Loss of N-oxide oxygenA characteristic and often prominent fragment for N-oxides. researchgate.net
[M-CH₃]⁺124Loss of a methyl groupFragmentation of a methyl substituent.
[M-CO]⁺111Loss of carbon monoxideA common fragmentation for phenols and pyridinols.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. Pyridine N-oxide and its derivatives exhibit characteristic absorption bands in the UV region. arkat-usa.org

Typically, pyridine N-oxides show a strong π-π* transition band. For pyridine N-oxide itself, this band is observed around 280 nm in aprotic solvents. arkat-usa.org The introduction of substituents significantly affects the position and intensity of these bands. Electron-donating groups like hydroxyl and methyl groups generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups can cause either a red or blue shift depending on their position.

In the case of this compound, the combined effect of two methyl groups and a hydroxyl group is expected to shift the primary π-π* absorption band to wavelengths longer than that of unsubstituted pyridine N-oxide. Studies on related compounds, such as 2,6-dimethyl-3-halo-4-nitropyridine N-oxides, show multiple absorption bands, including a strong transition between 272-278 nm and other bands in the 220-240 nm and 310-330 nm regions. arkat-usa.orgsav.sk A weak n-π* transition, involving the excitation of a non-bonding electron from the N-oxide oxygen to an anti-bonding π* orbital, may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption band. arkat-usa.org

Transition Type Expected Wavelength Range (nm) Comments
π → π270 - 300Strong intensity band, characteristic of the aromatic system. arkat-usa.org
π → π220 - 250Higher energy transition. arkat-usa.org
n → π300 - 340Weak intensity band, may be obscured by the stronger π-π transition. arkat-usa.org

Biological and Mechanistic Research Applications of 2,3 Dimethyl 4 Pyridinol N Oxide Derivatives

Role as Chemical Precursors in the Synthesis of Bioactive Compounds

The activated nature of the pyridine (B92270) ring in 2,3-dimethylpyridine N-oxide and its derivatives makes it a crucial building block in the synthesis of a variety of commercial and specialty chemicals.

Intermediate in Pharmaceutical Synthesis (e.g., Proton Pump Inhibitors, Anti-Cancer Agents, Antibiotics)

A primary application of 2,3-dimethylpyridine N-oxide derivatives is in the pharmaceutical industry, most notably in the production of proton pump inhibitors (PPIs). The compound 2,3-dimethyl-4-nitropyridine-N-oxide is a key intermediate in the synthesis of widely used anti-ulcer drugs such as lansoprazole (B1674482) and rabeprazole. patsnap.comgoogle.com The synthesis pathway typically begins with the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine), followed by nitration at the 4-position to yield 2,3-dimethyl-4-nitropyridine-N-oxide. patsnap.comgoogle.com This intermediate is then subjected to further reactions, where the nitro group is replaced to build the final drug molecule. For instance, in lansoprazole synthesis, the intermediate is condensed with a trifluoroethanol derivative. researchgate.net The N-oxide group is crucial as it stabilizes the molecule and facilitates subsequent conversion steps, leading to good yields, which is advantageous for large-scale industrial synthesis.

Beyond PPIs, the pyridine N-oxide scaffold is explored in the development of other therapeutic agents. Derivatives of pyrido[2,3-d]pyrimidine, which can be synthesized from pyridine precursors, have shown potential as anti-cancer agents. These compounds have been investigated for their ability to induce apoptosis (programmed cell death) and act as cyclin-dependent kinase (CDK) inhibitors, which are crucial targets in cancer therapy. ontosight.ai Furthermore, the general class of pyridine N-oxides is of interest in medicinal chemistry for creating antibiotics, leveraging their ability to interfere with essential biological pathways in microbes. chemimpex.com

Table 1: Role of 2,3-Dimethyl-4-Nitropyridine (B1589707) N-Oxide in Pharmaceutical Synthesis
Drug ClassExample DrugRole of 2,3-Dimethyl-4-Nitropyridine N-Oxide
Proton Pump InhibitorsLansoprazoleKey intermediate for building the substituted pyridine moiety of the drug. patsnap.comgoogle.com
Proton Pump InhibitorsRabeprazoleServes as a critical precursor in the synthetic route. patsnap.comgoogle.com
Anti-Cancer AgentsPyrido[2,3-d]pyrimidine derivativesThe pyridine N-oxide scaffold is a foundational structure for building these potential cytotoxic agents. ontosight.aichemimpex.com
AntibioticsVariousActs as a precursor for developing new antibiotic compounds. chemimpex.com

Precursor for Agrochemicals and Fine Chemicals

The utility of 2,3-dimethyl-4-nitropyridine N-oxide extends to the agricultural sector, where it serves as an intermediate in the formulation of agrochemicals. chemimpex.com These chemicals are developed for applications such as pest control, aiming to enhance crop yield and sustainability. chemimpex.com The reactivity of the pyridine N-oxide structure allows for the creation of diverse molecules with potent biological effects suitable for agricultural use.

In the broader chemical industry, these compounds are classified as important fine chemicals. They are used as raw materials or building blocks in multi-step organic synthesis to produce complex molecules for research and commercial purposes. indiafinechemicals.compharmaffiliates.com

Investigation of Molecular Interactions with Biological Systems

The distinct chemical nature of the N-oxide group allows these compounds and their derivatives to be used as probes for studying complex biological processes, from enzymatic reactions to protein binding.

Enzymatic Biotransformations and Electron Accepting Potency

Pyridine-N-oxides are substrates for various enzymes, making them useful for studying metabolic pathways. Research on microbial biotransformations has shown that pyridine-N-oxide can be metabolized via 2-hydroxypyridine. nih.gov In a study involving the fungus Cunninghamella elegans, the biotransformation of a related compound, 2-amino-4-methyl-3-nitropyridine, resulted in the formation of 2-amino-4-methyl-3-nitropyridine-1-oxide, indicating that enzymatic oxidation of the heterocyclic nitrogen is a possible metabolic route.

A key characteristic of pyridine N-oxides in a biological context is their electron-accepting potency. A study on the reduction of various pyridine N-oxide derivatives by the flavoenzyme ferredoxin-NADP+ oxidoreductase (FNR) demonstrated that these compounds are efficient substrates for single-electron transfer reactions. researchgate.net The reactivity, measured by the bimolecular rate constants (kcat/Km), was found to be significantly higher for pyridine N-oxides than for model nitroaromatic compounds. researchgate.net This reactivity correlates with their single-electron reduction potentials (E1/7), indicating that the N-oxide moiety enhances the molecule's ability to accept electrons. This property is critical for understanding their potential cytotoxicity and mechanisms of action, which may involve redox cycling. researchgate.net

Table 2: Electron-Accepting Potency of Pyridine N-Oxide Derivatives
Compound TypeEnzyme SystemFindingReference
Pyridine N-Oxide DerivativesFerredoxin-NADP+ oxidoreductase (FNR)Reactivity (kcat/Km) ranges from 1.3 x 10¹ to 2.0 x 10⁴ M⁻¹s⁻¹. researchgate.net researchgate.net
Pyridine N-Oxide DerivativesFerredoxin-NADP+ oxidoreductase (FNR)Generally higher reactivity compared to nitroaromatic model compounds. researchgate.net researchgate.net
Pyridine N-Oxide DerivativesGeneralReactivity correlates with their single-electron reduction potentials (E1/7). researchgate.net researchgate.net

Ligand-Protein Interaction Studies (e.g., Enzyme Inhibition, Binding Affinity)

Pyridine N-oxide derivatives are valuable tools for studying ligand-protein interactions, including enzyme inhibition and binding affinity. The N-oxide motif can act as a potent hydrogen bond acceptor, a property that can be superior to that of a carbonyl group in certain contexts, allowing for strong interactions within a protein's binding site. nih.gov

For example, N-oxide derivatives of related pyridyl compounds have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase II (GGTase II), an enzyme involved in intracellular protein trafficking. indiafinechemicals.com Although in this specific study the N-oxide derivatives did not show improved activity over the parent compounds in isolated enzyme assays, one derivative did exhibit cellular activity consistent with the inhibition of Rab geranylgeranylation. indiafinechemicals.com This highlights their use in probing enzyme function and identifying potential therapeutic targets. The introduction of the N-oxide group significantly alters the electronic and steric properties of the molecule, providing a means to explore the chemical space around a protein's active site.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. Pyridine N-oxide derivatives are frequently used in such studies. By systematically modifying the structure of the pyridine N-oxide core and observing the resulting changes in biological activity, researchers can determine which functional groups and positions are critical for the desired effect.

In the development of inhibitors for enzymes like GGTase II, preparing N-oxide derivatives is part of an effort to understand SAR and obtain more potent inhibitors. indiafinechemicals.com The N-oxide introduces a substituent at the nitrogen atom while preserving a lone pair, which can alter binding interactions. indiafinechemicals.com Broader SAR studies on pyridine derivatives have shown that the number and position of substituents significantly affect antiproliferative activity against cancer cell lines. The introduction of electron-withdrawing or electron-donating groups can dramatically change a compound's biological profile. researchgate.net For pyridine N-oxides specifically, derivatives bearing electron-deficient substituents have been shown to exhibit higher inhibitory activity in certain enzyme systems. nih.gov These studies are crucial for the rational design of new, more effective bioactive compounds.

Mechanistic Studies of Biological Activities in Pre-Clinical Models (e.g., In Vitro Enzyme Assays, Cellular Assays)

The pre-clinical evaluation of 2,3-dimethyl-4-pyridinol N-oxide and its structural analogs involves a variety of in vitro assays to elucidate their mechanisms of action at the molecular and cellular levels. These studies are crucial for understanding how these compounds exert their biological effects, often focusing on their unique redox properties and interactions with specific enzymatic pathways.

In Vitro Enzyme Assays

A significant area of mechanistic investigation for pyridine N-oxide derivatives is their behavior as substrates for reductive enzymes. The N-oxide group can undergo enzymatic reduction, a process that is often central to the compound's biological activity.

Research has focused on the enzymatic reduction of a series of pyridine N-oxide derivatives, including analogs of the title compound, by single-electron flavin-dependent enzymes. researchgate.net These studies are critical as they can predict the cytotoxic potential of these compounds, which may be linked to their redox cycling capabilities. researchgate.net The efficiency of these compounds as substrates is quantified by determining the steady-state bimolecular rate constants (kcat/Km) of their reduction. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses have established a clear link between the rate of enzymatic reduction and the electronic properties of the molecules, specifically the energy of their lowest unoccupied molecular orbitals (ELUMO). researchgate.net This relationship indicates that the reactivity of pyridine N-oxide derivatives is generally higher than that of model nitroaromatic compounds, suggesting they are efficient electron acceptors. researchgate.net The preliminary findings suggest that pyridine N-oxides represent a new class of compounds whose enzymatic reactivity can be predicted, which is valuable for analyzing their potential cytotoxicity related to redox cycling. researchgate.net

Below is a table detailing the bimolecular rate constants for the reduction of various pyridine N-oxide derivatives, illustrating the influence of different substituents on their enzymatic reactivity.

Table 1: Bimolecular Rate Constants for the Enzymatic Reduction of Pyridine N-Oxide Derivatives

Compound Name Bimolecular Rate Constant (kcat/Km) M⁻¹s⁻¹
2,3-Dimethylpyridine N-oxide 1.3 x 10¹
Pyridine N-oxide 6.8 x 10¹
4-Chloro-2,3-dimethylpyridine N-oxide 7.1 x 10²
2-Chloro-3-methoxy-6-nitropyridine N-oxide 8.8 x 10³
4-Nitropyridine (B72724) N-oxide 2.0 x 10⁴
4-Nitrobenzyl alcohol 1.4 x 10²

Data sourced from a study on the enzymatic reduction by a flavin-dependent enzyme. researchgate.net

Cellular Assays

Cellular assays for heterocyclic N-oxides often explore their effects on pathways relevant to diseases like cancer. nih.govnih.gov The N-oxide motif can be a key player in specific mechanisms of action, such as mimicking nitric oxide or acting as a bioreductive prodrug in hypoxic (low-oxygen) environments, which are characteristic of solid tumors. nih.govnih.gov

While specific cellular assay data for this compound is not detailed in the provided sources, studies on structurally related quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) provide a strong precedent for the types of mechanisms investigated. These assays often reveal that the biological activity is linked to the compound's ability to be reduced under hypoxic conditions, leading to cytotoxic effects selectively in cancer cells.

Common mechanistic pathways explored in cellular assays for N-oxide compounds include:

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): Many N-oxide compounds are investigated for their ability to inhibit the HIF-1 pathway. For instance, the quinoxaline di-N-oxide derivative DCQ has been shown to block breast cancer metastasis by targeting this pathway. nih.gov HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen conditions. Its inhibition can suppress tumor growth and angiogenesis.

Induction of Reactive Oxygen Species (ROS): The redox cycling of N-oxides can lead to the generation of ROS within cells. nih.gov Cellular assays measuring ROS levels are common, as excessive ROS can cause oxidative stress, leading to DNA damage and apoptosis (programmed cell death). nih.gov Studies on DCQ have shown that it induces cancer cell death through an increase in ROS, which is associated with DNA damage and the downregulation of HIF-1α. nih.gov

Inhibition of Angiogenesis Factors: The anti-tumor effects of N-oxides are also studied by measuring their impact on the secretion of key angiogenesis factors like Vascular Endothelial Growth Factor (VEGF). nih.gov Assays have demonstrated that certain N-oxides can inhibit the expression of VEGF and other HIF-1α target genes, thereby cutting off the tumor's blood supply. nih.gov

These types of cellular assays are fundamental to understanding the preclinical potential of N-oxide derivatives, providing a mechanistic basis for their observed biological activities and guiding further development.

Advanced Research Perspectives and Future Directions

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of pyridine (B92270) N-oxides often involves strong oxidizing agents that can generate hazardous byproducts. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For 2,3-dimethyl-4-pyridinol N-oxide, future research is likely to concentrate on catalytic oxidation methods that utilize environmentally benign oxidants and are amenable to catalyst recycling.

One promising approach involves the use of hydrogen peroxide (H₂O₂) as the primary oxidant, which generates water as the only byproduct. arkat-usa.org The efficiency of this method can be significantly enhanced by employing various catalysts. For instance, a vanadium-substituted polyoxometalate has been shown to be an effective and recyclable catalyst for the oxidation of pyridines to their corresponding N-oxides in water, under mild conditions. capes.gov.br Another green approach is the use of methyltrioxorhenium (MTO) as a catalyst with H₂O₂, which has demonstrated high yields for the N-oxidation of substituted pyridines. arkat-usa.org A patent has described a method for synthesizing 2,3-dimethyl-4-nitropyridine-N-oxide using potassium nitrate (B79036) as a nitrating agent to replace nitric acid, which significantly reduces reaction time and environmental pollution. google.compatsnap.com

Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free approach to chemical synthesis. A mechanochemical-mediated strategy has been developed for the direct alkynylation of pyridine N-oxides, which is notable for being metal-catalyst-, solvent-, and additive-free, with water as the only waste product. acs.org The application of such a method to the synthesis or functionalization of this compound could represent a significant step towards a more sustainable chemical industry.

The table below summarizes some green synthetic approaches applicable to pyridine N-oxides.

Catalytic SystemOxidantSolventKey Advantages
Vanadium-substituted polyoxometalateH₂O₂WaterMild conditions, recyclable catalyst. capes.gov.br
Methyltrioxorhenium (MTO)H₂O₂-High yields for substituted pyridines. arkat-usa.org
Potassium nitrate-Sulfuric acidReplaces nitric acid, reduces pollution. google.compatsnap.com
Ball milling (for functionalization)-Solvent-freeMetal- and additive-free, water is the only byproduct. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The N-oxide group in this compound significantly alters the electronic properties of the pyridine ring, making it more susceptible to a variety of chemical transformations compared to its parent pyridine. researchgate.netsemanticscholar.org This opens up avenues for exploring novel reactivity patterns and unprecedented chemical reactions.

One area of emerging interest is the use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents in photochemistry. rsc.orgsemanticscholar.org Under photochemical conditions, pyridine N-oxides can be used for the Minisci-type alkylation of electron-deficient heteroarenes without the need for a photocatalyst, proceeding through an electron donor-acceptor (EDA) complex. rsc.org This reactivity could be harnessed for the functionalization of other molecules using this compound as a HAT reagent.

Furthermore, pyridine N-oxides can participate in novel multicomponent reactions. For example, a three-component reaction involving pyridine N-oxides, acyl chlorides, and cyclic ethers has been described, leading to the formation of substituted pyridines as single regioisomers. acs.org The mechanism is proposed to proceed through a carbene intermediate, highlighting a unique reactivity pathway.

Recent research has also demonstrated the photochemical valence isomerization of pyridine N-oxides to achieve C3 selective hydroxylation, a transformation that is challenging to achieve through conventional methods. acs.org This "oxygen-walking" tactic could potentially be applied to rearrange the oxygen atom in this compound to other positions on the pyridine ring, leading to novel isomers with unique properties.

The table below outlines some novel reactivity patterns of pyridine N-oxides.

Reaction TypeKey FeaturesPotential Application for this compound
Photochemical HAT reagentMinisci-type alkylation of heteroarenes, photocatalyst-free. rsc.orgFunctionalization of other molecules.
Three-component reactionForms substituted pyridines with high regioselectivity. acs.orgSynthesis of novel derivatives.
Photochemical valence isomerizationC3 selective hydroxylation via "oxygen-walking". acs.orgSynthesis of novel isomers.

Rational Design of Derivatives with Tuned Physicochemical and Biological Profiles through Computational Approaches

Computational chemistry offers powerful tools for the rational design of new molecules with specific properties. For this compound, computational methods can be employed to predict the physicochemical and biological profiles of its derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach. A 3D-QSAR study on pyridine N-oxide derivatives has been conducted to investigate their potential as inhibitors of the SARS-CoV-2 main protease. tandfonline.comnih.gov This study developed a reliable CoMSIA model and used molecular docking to identify promising antiviral drug candidates. tandfonline.comnih.gov Such computational screening could be applied to a virtual library of this compound derivatives to predict their biological activities against various targets.

Computational methods can also be used to understand and predict the fundamental properties of these molecules. For instance, computational studies have been performed to calculate the N-O bond dissociation enthalpies of pyridine N-oxides, providing insights into their reactivity. mdpi.com Furthermore, the proton affinity of pyridine N-oxide has been calculated and compared with experimental data, which is crucial for understanding its behavior in biological systems and as a catalyst. nih.gov By systematically modifying the structure of this compound in silico—for example, by introducing different substituents at various positions—researchers can predict how these changes will affect properties such as solubility, lipophilicity, and binding affinity to a target protein.

The following table presents key computational approaches and their potential applications for this compound.

Computational MethodApplicationPredicted Properties
3D-QSARVirtual screening of derivatives. tandfonline.comnih.govBiological activity (e.g., antiviral, anticancer).
Molecular DockingPredicting binding modes and affinities. tandfonline.comnih.govInteraction with biological targets.
DFT CalculationsUnderstanding fundamental properties. mdpi.comnih.govBond dissociation energies, proton affinity, reactivity.

Expansion of Applications in Material Science (e.g., Conductive Polymers, Sensors)

The unique electronic and structural features of pyridine N-oxides, including this compound, make them promising candidates for applications in material science.

One exciting area is the development of n-type conjugated polymers for organic electronics. Researchers have shown that incorporating N-oxide-functionalized bipyridines as building blocks in polymers can lead to materials with excellent n-type performance in organic thin-film transistors (OTFTs). nih.govresearchgate.net The introduction of the N-oxide group lowers the LUMO energy level, facilitating electron injection. researchgate.net The planar structure and strong π-stacking of N-oxide-containing monomers are also beneficial for charge transport. nih.gov Following this principle, derivatives of this compound could be designed and synthesized to act as monomers for novel conductive polymers with tailored electronic properties.

Another potential application is in the field of chemical sensors. The pyridinol N-oxide moiety can act as a recognition element for specific analytes. For example, 2-pyridinol-1-oxide (B179263) has been used to fabricate gold electrodes for the electrochemical determination of europium. chemicalbook.com The ability of the N-oxide group to coordinate with metal ions, coupled with the electronic properties of the pyridinol ring, could be exploited to develop selective and sensitive sensors for various metal ions and other chemical species.

The table below highlights potential applications in material science.

Application AreaRole of this compound derivativeKey Properties to Exploit
Conductive PolymersMonomer for n-type conjugated polymers. nih.govresearchgate.netElectron-withdrawing nature of N-oxide, potential for planarity and π-stacking. nih.gov
Chemical SensorsRecognition element for analytes. chemicalbook.comCoordination ability of the N-oxide and pyridinol groups, electrochemical properties.

Role in Environmental Chemistry Research (e.g., Understanding Pollutants)

Pyridine and its derivatives are found in the environment as a result of industrial and agricultural activities. tandfonline.com Understanding their fate and impact is a crucial aspect of environmental chemistry. Pyridine N-oxides, as potential metabolites or degradation products of pyridine-based pollutants, can play a significant role in these processes.

The environmental fate of pyridines is influenced by both abiotic and biotic processes, including photochemical transformations and biological degradation. tandfonline.com Studies have shown that some bacteria can degrade pyridines, often via pathways involving hydroxylated intermediates. researchgate.net The microbiological transformation of pyridine N-oxide has been observed, suggesting it can be part of the degradation pathway of pyridine in the environment. tandfonline.com The presence of methyl and hydroxyl groups on this compound would likely influence its biodegradability and the specific degradation pathways. tandfonline.com

Furthermore, pyridine N-oxides can be formed through atmospheric reactions. For instance, the gas-phase reaction of ozone with pyridine can yield pyridine N-oxide. nih.gov The photochemical reactivity of pyridine N-oxides could also influence their persistence and transformation in the atmosphere.

Research into the cytotoxicity and genotoxicity of chloropyridines has indicated that pyridine N-oxide can modulate their toxic effects. nih.gov This suggests that the N-oxidation of pyridine-based pollutants could alter their environmental and health impacts. Studying the ecotoxicity of this compound and its derivatives would be essential to fully assess their environmental footprint.

The following table summarizes the potential roles of this compound in environmental chemistry research.

Research AreaPotential Role of this compoundKey Research Questions
Biodegradation of PollutantsIntermediate in the degradation of substituted pyridines. tandfonline.comWhat are the specific microbial degradation pathways? What is its rate of degradation?
Atmospheric ChemistryProduct of atmospheric oxidation of pyridines. nih.govWhat is its photochemical fate in the atmosphere?
EcotoxicologyModulator of the toxicity of other pollutants. nih.govWhat is its intrinsic toxicity to various organisms? How does it influence the toxicity of other environmental contaminants?

Q & A

Basic: What are the established synthetic routes for 2,3-dimethyl-4-pyridinol N-oxide, and what analytical techniques confirm its purity?

Answer:
The synthesis typically involves oxidizing 2,3-dimethyl-4-pyridinol using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. Post-synthesis, purity is confirmed via:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to verify substituent positions and N-oxide formation.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns (e.g., a 16 amu shift for N-oxide vs. parent compound) .
  • X-ray Crystallography: Resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyridine N-oxides .

Basic: How is the crystal structure of this compound determined, and what supramolecular features are observed?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Unit Cell Dimensions: Monoclinic systems (e.g., space group P2₁/c) with lattice parameters a, b, c, and β angles .
  • Supramolecular Interactions: Hydrogen bonds (e.g., O–H⋯N) and π-π stacking, critical for stabilizing the crystal lattice .

Advanced: How should researchers design experiments to study the coordination chemistry of this compound with transition metals?

Answer:

  • Ligand Behavior: Use monodentate coordination modes, as observed in Co(II)-pyridine N-oxide complexes .
  • Experimental Setup:
    • Spectroscopy: UV-Vis for d-d transitions; EPR for paramagnetic metal centers.
    • Magnetic Susceptibility: To assess spin states in metal-ligand complexes.
  • Control Studies: Compare with non-N-oxide analogs to isolate electronic effects of the N-oxide group.

Advanced: How can contradictions in transport mechanism studies (e.g., OCT1-independent uptake) be resolved?

Answer:

  • Knockout Models: Use OCT1-deficient cell lines (e.g., HEK293) or Oct1-knockout mice to rule out transporter involvement .
  • Competitive Inhibition Assays: Co-administer known OCT1 substrates (e.g., metformin) to test uptake interference.
  • Multi-Omics Approaches: Transcriptomics/proteomics to identify alternative transporters .

Advanced: What methodological strategies differentiate this compound from its parent compound using mass spectrometry?

Answer:

  • Fragmentation Patterns: N-oxides exhibit a characteristic 16 amu shift in fragment ions (e.g., m/z 203.0 for parent vs. 219.0 for N-oxide) .
  • High-Resolution MS: Confirm exact mass differences (e.g., +15.99 amu for oxygen addition).
  • Tandem MS (MS/MS): Isolate precursor ions and compare collision-induced dissociation (CID) profiles.

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
    • Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .
  • Kinetic Modeling: Calculate degradation rate constants (e.g., Arrhenius equation for temperature dependence).

Advanced: How should discrepancies in biological activity data (e.g., conflicting receptor binding affinities) be addressed?

Answer:

  • Triangulation: Validate findings using orthogonal methods (e.g., SPR, ITC, and cellular assays) .
  • Replicate Studies: Independent labs should reproduce results under standardized conditions.
  • Meta-Analysis: Aggregate data from multiple studies to identify outliers or trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.